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Compound of Interest

Compound Name: 3-Acetylphenanthrene

Cat. No.: B1329424 Get Quote

This guide provides a detailed overview of the spectroscopic data for 3-Acetylphenanthrene
(CAS No: 2039-76-1), a polycyclic aromatic hydrocarbon derivative. The information is intended

for researchers, scientists, and professionals in drug development and organic synthesis. The

document outlines available data from Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), including experimental protocols and data

interpretation.

Chemical Structure and Overview
3-Acetylphenanthrene is an aromatic ketone with the molecular formula C₁₆H₁₂O and a

molecular weight of approximately 220.27 g/mol .[1] Its structure consists of a phenanthrene

backbone substituted with an acetyl group at the 3-position. This substitution significantly

influences the molecule's spectroscopic properties.

Structure of 3-Acetylphenanthrene

Caption: Numbered structure of 3-Acetylphenanthrene.

Spectroscopic Data
The following sections present the available and expected spectroscopic data for 3-
Acetylphenanthrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a

molecule.

The proton NMR spectrum provides information on the chemical environment of hydrogen

atoms. The experimental data below was obtained in deuterated chloroform (CDCl₃) on a 400

MHz instrument.[1] While assignments were reportedly made using H-H COSY, specific

correlations to the structure are not publicly available.[1] The aromatic region (7.6-9.3 ppm)

shows complex splitting patterns characteristic of the phenanthrene ring system, while the

aliphatic region contains the singlet for the acetyl methyl group.[1]

Chemical Shift (δ) ppm Description

9.230 Aromatic Proton

8.704 Aromatic Proton

8.071 Aromatic Proton

7.860 Aromatic Proton

7.855 Aromatic Proton

7.782 Aromatic Proton

7.680 Aromatic Proton

7.609 Aromatic Proton

2.739 Acetyl Methyl Protons (-CH₃)

Table 1: ¹H NMR chemical shifts for 3-

Acetylphenanthrene in CDCl₃.[1]

As of this review, experimental ¹³C NMR data for 3-Acetylphenanthrene is not readily

available in the public domain. However, based on the structure, the following chemical shifts

can be anticipated. The carbonyl carbon is expected to be significantly deshielded, appearing

far downfield. The methyl carbon will be the most shielded, appearing far upfield. The aromatic

carbons will resonate in the typical range for polycyclic aromatic hydrocarbons, with variations

due to the electronic effects of the acetyl substituent.
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Atom Type Expected Chemical Shift (δ) ppm

Carbonyl (C=O) 195 - 205

Aromatic (Ar-C) 120 - 140

Methyl (-CH₃) 25 - 30

Table 2: Expected ¹³C NMR chemical shift

ranges for 3-Acetylphenanthrene.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. While a specific experimental spectrum for 3-
Acetylphenanthrene is not available, the key absorption bands can be predicted based on its

structure.

Functional Group Vibration Mode
Expected
Wavenumber
(cm⁻¹)

Intensity

Aromatic C-H Stretch 3100 - 3000 Medium

Acetyl C-H Stretch 2950 - 2850 Weak

Carbonyl C=O Stretch 1700 - 1680 Strong

Aromatic C=C Stretch 1620 - 1450 Medium-Weak

Aromatic C-H Out-of-plane bend 900 - 675 Strong

Table 3: Predicted

characteristic IR

absorption bands for

3-

Acetylphenanthrene.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and offering structural clues. The data

below was obtained via electron ionization (EI).

The mass spectrum is characterized by a prominent molecular ion peak [M]⁺ at m/z 220,

consistent with the molecular formula C₁₆H₁₂O.[1] The base peak is observed at m/z 205,

corresponding to the loss of a methyl group ([M-CH₃]⁺).[1]

m/z Relative Intensity (%) Proposed Fragment

220 80.9 [C₁₆H₁₂O]⁺ (Molecular Ion)

205 100.0 [M - CH₃]⁺

177 50.4 [M - COCH₃]⁺ or [C₁₄H₉]⁺

176 29.1 [C₁₄H₈]⁺

Table 4: Key mass spectral

data for 3-Acetylphenanthrene

(EI, 75 eV).[1]

Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic

methodologies.

NMR Spectroscopy Protocol
A sample of 3-Acetylphenanthrene (approx. 40 mg) is dissolved in a deuterated solvent,

commonly chloroform-d (CDCl₃, 0.5 mL).[1] The solution is transferred to an NMR tube. ¹H and

¹³C NMR spectra are recorded on a spectrometer, such as a 400 or 500 MHz instrument.[1][2]

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00

ppm.[2]

IR Spectroscopy Protocol
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is common.

For the KBr method, a small amount of the compound is ground with potassium bromide (KBr)
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and pressed into a thin, transparent disk. The spectrum is then recorded using an FTIR

spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced directly into the ion source, which is heated (e.g., 150 °C).[1]

The molecules are bombarded with high-energy electrons (e.g., 70-75 eV) to induce ionization

and fragmentation.[1][2] The resulting ions are then separated by their mass-to-charge ratio.

Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of a compound like 3-
Acetylphenanthrene is outlined below. This process involves acquiring data from multiple

techniques and integrating the results to confirm the chemical structure.
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Data Acquisition

Data Analysis & Interpretation
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Caption: General workflow for spectroscopic analysis of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Acetylphenanthrene: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329424#spectroscopic-data-for-3-
acetylphenanthrene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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